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Compound of Interest

Compound Name: 2-Amino-4,5-difluorobenzoic acid

Cat. No.: B1220705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. The following sections detail its spectral

characteristics, the experimental protocols for obtaining these data, and a generalized workflow

for spectroscopic analysis.

Spectroscopic Data Summary
The spectroscopic data for 2-Amino-4,5-difluorobenzoic acid (C₇H₅F₂NO₂) are summarized

below. These data are crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available databases indicate the existence of ¹H and ¹³C NMR spectra for 2-
Amino-4,5-difluorobenzoic acid, specific peak assignments and coupling constants are not

readily accessible in summarized formats.[1] However, based on the structure and data from

analogous compounds, the following are the expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.5 - 6.7 d ~9

H-6 7.6 - 7.8 d ~9

-NH₂ 4.5 - 5.5 br s -

-COOH 10.0 - 12.0 br s -

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)

C=O 168 - 172

C-F 145 - 155 (d, ¹JCF)

C-F 140 - 150 (d, ¹JCF)

C-NH₂ 140 - 145

C-H 115 - 120

C-H 100 - 105

C-COOH 110 - 115

Infrared (IR) and Raman Spectroscopy
A detailed vibrational analysis of 2-Amino-4,5-difluorobenzoic acid has been conducted,

including both experimental and theoretical studies of its Fourier-transform infrared (FT-IR) and

FT-Raman spectra in the solid phase.[2][3] The key vibrational frequencies are attributed to the

functional groups present in the molecule.

Table 3: Key FT-IR and FT-Raman Vibrational Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3300 Medium
N-H stretching (asymmetric

and symmetric)

~3100 - 2500 Broad
O-H stretching (carboxylic

acid)

~1680 - 1660 Strong
C=O stretching (carboxylic

acid)

~1620 - 1580 Medium N-H bending

~1550 - 1450 Strong Aromatic C=C stretching

~1300 - 1200 Strong C-N stretching

~1200 - 1100 Strong C-F stretching

Mass Spectrometry (MS)
Specific mass spectrometry data for 2-Amino-4,5-difluorobenzoic acid is not widely

published. However, the fragmentation pattern can be predicted based on the behavior of

similar aromatic carboxylic acids. The molecular ion peak [M]⁺ is expected at m/z 173.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion

173 [C₇H₅F₂NO₂]⁺ (Molecular Ion)

155 [M - H₂O]⁺

128 [M - COOH]⁺

100 [C₅H₂F₂N]⁺

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 2-Amino-4,5-difluorobenzoic acid in a suitable solvent is

expected to show absorption bands characteristic of a substituted benzoic acid. The exact
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positions of the absorption maxima (λmax) will be influenced by the solvent polarity.

Table 5: Predicted UV-Visible Absorption Data

Transition Predicted λmax (nm)

π → π ~210 - 230

π → π ~270 - 290

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2-Amino-4,5-difluorobenzoic acid.

NMR Spectroscopy Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-4,5-difluorobenzoic acid for ¹H

NMR or 20-50 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be

applied if necessary.

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any

particulate matter is present, filter the solution through a small plug of glass wool.

Internal Standard: If the deuterated solvent does not contain an internal standard, a small

amount of tetramethylsilane (TMS) can be added.

Analysis: The sample is then placed in the NMR spectrometer for analysis.[4][5][6]

FT-IR Spectroscopy (KBr Pellet Method)
Sample and KBr Preparation: Grind 1-2 mg of 2-Amino-4,5-difluorobenzoic acid and 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) separately in an agate mortar
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and pestle to a fine powder.

Mixing: Thoroughly mix the sample and KBr powders.

Pellet Formation: Place the mixture into a pellet die and press under high pressure (typically

8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum.[7][8][9][10][11]

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-Amino-4,5-difluorobenzoic acid in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or

electrospray ionization (ESI) are common techniques.

Analysis: Acquire the mass spectrum, observing the molecular ion and the fragmentation

pattern.

UV-Visible Spectroscopy
Solution Preparation: Prepare a stock solution of 2-Amino-4,5-difluorobenzoic acid in a

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Dilution: Prepare a series of dilutions from the stock solution to a concentration that gives an

absorbance reading in the optimal range (typically 0.1 to 1.0).

Analysis: Record the UV-Vis spectrum against a solvent blank over a suitable wavelength

range (e.g., 200-400 nm).

Visualized Experimental Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical

flow for structural elucidation.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-4,5-difluorobenzoic
acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1220705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220705?utm_src=pdf-body
https://www.benchchem.com/product/b1220705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
(Molecular Formula: C₇H₅F₂NO₂)

Proposed Structure

IR Spectroscopy
(Functional Groups:

-NH₂, -COOH, C-F, Aromatic)

NMR Spectroscopy
(¹H & ¹³C Connectivity)

Confirmed Structure:
2-Amino-4,5-difluorobenzoic Acid

UV-Vis Spectroscopy
(Confirms Aromatic System)

Click to download full resolution via product page

Caption: Logical flow for the structural elucidation using combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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